Nickel;tantalum

Description

Early Discoveries and Taxonomic Challenges in Transition Metal Alloy Systems

The story of nickel-tantalum compounds begins with the broader struggle to distinguish tantalum from chemically similar elements. Tantalum was first identified in 1802 by Swedish chemist Anders Gustaf Ekeberg, who isolated it from minerals found in Scandinavia and Finland. However, its close resemblance to niobium (then called columbium) led to decades of confusion. English chemist William Hyde Wollaston erroneously concluded in 1809 that tantalum and niobium were identical, a misconception that persisted until Heinrich Rose’s 1846 work revealed distinct differences.

This taxonomic ambiguity directly impacted early studies of transition metal alloys. For instance, columbium-nickel mixtures—later recognized as niobium-nickel alloys—were initially misclassified due to elemental misidentification. The high melting points and corrosion resistance of tantalum-rich ores further complicated metallurgical analyses, as impurities in mineral samples skewed experimental results. Not until 1864, when Christian Wilhelm Blomstrand and Henri Étienne Sainte-Claire Deville definitively differentiated tantalum and niobium, could researchers begin systematic investigations of their alloys.

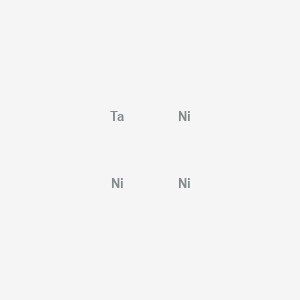

Table 1: Key Properties of Tantalum and Nickel Influencing Early Alloy Studies

| Property | Tantalum | Nickel |

|---|---|---|

| Atomic Number | 73 | 28 |

| Melting Point (°C) | 3,017 | 1,455 |

| Density (g/cm³) | 16.68 | 8.91 |

| Corrosion Resistance | Exceptional | Moderate |

Source: Comparative data derived from periodic table analyses.

Properties

CAS No. |

12035-73-3 |

|---|---|

Molecular Formula |

Ni3Ta |

Molecular Weight |

357.028 g/mol |

IUPAC Name |

nickel;tantalum |

InChI |

InChI=1S/3Ni.Ta |

InChI Key |

UPSVXOVJGGIIEJ-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Ni].[Ni].[Ta] |

Origin of Product |

United States |

Preparation Methods

High-Pressure Compaction of Nickel-Tantalum Powders

A widely adopted industrial method involves the compaction of nickel and tantalum metal powders under high pressure to form dense preforms. As detailed in US3779717A , this process utilizes finely divided nickel and tantalum powders (typically minus 60–100 mesh Tyler standard) blended uniformly in a tumbler-type mixer for at least 10 minutes. The mixture is then compressed under pressures exceeding 10,000 psi (69 MPa), achieving a density of 85–90% of theoretical maximum. This intimate contact between nickel and tantalum particles promotes an exothermic reaction during subsequent heating, forming intermetallic phases such as TaNi₃ and TaNi.

Table 1: Key Parameters for Nickel-Tantalum Compaction

The exothermic reaction during dissolution in molten nickel baths facilitates rapid homogenization, making this method ideal for large-scale production of nickel-tantalum master alloys. Notably, the process accommodates scrap tantalum sources, such as mill ends or capacitor-grade rejects, reducing material costs without compromising purity.

Cold Spray Deposition

Advanced coating techniques like cold spray enable the deposition of nickel-tantalum composites onto substrates. In this method, tantalum powder is accelerated supersonically onto a nickel-coated surface, leveraging kinetic energy to form adherent intermetallic layers. Global Advanced Metals reports that cold spray achieves bond strengths sufficient to withstand 180° bending tests, making it suitable for corrosion-resistant coatings in chemical processing equipment.

Sodium Thermal Reduction of Fluorotantalate Salts

Process Overview

The sodium thermal reduction of potassium fluorotantalate (K₂TaF₇) is the dominant industrial method for producing high-purity tantalum powder, which serves as a precursor for nickel-tantalum compounds. As outlined by Stanford Advanced Materials, the reaction proceeds as follows:

$$ \text{K}2\text{TaF}7 + 5\text{Na} \rightarrow \text{Ta} + 5\text{NaF} + 2\text{KF} $$

This exothermic reaction occurs at 800–950°C in inert atmospheres, yielding spongy tantalum with a high surface area.

Table 2: Sodium Reduction Process Parameters

| Parameter | Specification | Source |

|---|---|---|

| Reduction Temperature | 800–950°C | |

| Tantalum Precursor | K₂TaF₇ (dehydrated at 598–648K) | |

| Purity of Output | 99.95–99.99% Ta | |

| Post-Treatment | HCl/HF washing, vacuum annealing |

Integration with Nickel Alloying

To form nickel-tantalum compounds, the reduced tantalum powder is blended with nickel powders or subjected to co-reduction with nickel salts. Subsequent vacuum sintering at 1200–1400°C promotes interdiffusion, yielding homogeneous intermetallics. This method is favored for capacitor-grade tantalum due to its ability to control particle morphology and oxide content.

Diffusion-Driven Synthesis

Solid-State Diffusion Couples

Studies on W/Ni/Ta diffusion couples demonstrate the formation of nickel-tantalum intermetallics at interfaces during high-temperature annealing. For instance, Wang et al. (2022) observed TaNi₃ and TaNi phases at 1100°C after 10 hours, with diffusion coefficients influenced by nickel’s face-centered cubic structure.

Table 3: Diffusion Parameters for Ta-Ni System

| Temperature (°C) | Annealing Time (h) | Dominant Phase | Diffusion Coefficient (m²/s) | Source |

|---|---|---|---|---|

| 1000 | 10 | TaNi₃ | 2.5×10⁻¹⁴ | |

| 1100 | 10 | TaNi | 5.8×10⁻¹⁴ |

Liquid-Assisted Diffusion

Molten nickel baths rapidly dissolve compacted tantalum powders via an exothermic reaction sequence:

- Surface melting of nickel particles at 1455°C.

- Tantalum dissolution and formation of TaNiₓ intermetallics.

- Homogenization driven by convective currents in the melt.

This method achieves dissolution rates comparable to pre-alloyed master alloys, with the added benefit of using cost-effective scrap tantalum.

Low-Temperature Synthesis via Ultrafine Powders

Nanoscale Powder Processing

The CN1147603C patent discloses a low-energy method utilizing ultrafine nickel and tantalum powders (nanoscale or submicron). Blended with dispersion solvents and compacted at 100–200 MPa, the green body is heat-treated at 0.3–0.9×Tm (Tm = melting point of lower-melting component) under inert atmospheres. For nickel (Tm = 1455°C), this translates to reaction temperatures as low as 437–1310°C, significantly below traditional sintering thresholds.

Table 4: Ultrafine Powder Method Advantages

| Aspect | Benefit | Source |

|---|---|---|

| Energy Consumption | 40–60% reduction vs. conventional sintering | |

| Grain Size | 50–200 nm (vs. 1–10 µm in powder metallurgy) | |

| Purity | 99.9% (minimized oxide formation) |

Comparative Analysis of Preparation Methods

Table 5: Method Comparison for Nickel-Tantalum Synthesis

| Method | Temperature Range | Key Advantage | Limitation |

|---|---|---|---|

| Powder Compaction | 1455–1600°C | Scalability, scrap utilization | High energy input |

| Sodium Reduction | 800–950°C | High purity, capacitor-grade | Multi-step, HF usage |

| Diffusion Couples | 1000–1100°C | Microstructural control | Slow kinetics |

| Ultrafine Powder | 437–1310°C | Energy efficiency, nanoscale | High precursor cost |

Chemical Reactions Analysis

Types of Reactions

Nickel-tantalum compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of nickel and tantalum and the reaction conditions.

Common Reagents and Conditions

Oxidation: Nickel-tantalum compounds can be oxidized using oxygen or air at elevated temperatures. The oxidation process results in the formation of stable oxides, such as nickel oxide and tantalum pentoxide.

Reduction: Reduction reactions can be carried out using hydrogen gas or carbon monoxide. These reactions typically occur at high temperatures and result in the formation of metallic nickel and tantalum.

Substitution: Substitution reactions involve the replacement of one element in the compound with another. For example, nickel-tantalum compounds can react with halogens to form halides, such as nickel chloride and tantalum chloride.

Major Products Formed

The major products formed from these reactions include nickel oxide, tantalum pentoxide, nickel chloride, and tantalum chloride. These products have significant industrial and scientific applications due to their unique properties.

Scientific Research Applications

Nickel-tantalum compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:

Chemistry: Nickel-tantalum compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions. Their high stability and resistance to corrosion make them ideal for use in harsh chemical environments.

Biology: In biological research, nickel-tantalum compounds are used in the development of biomaterials and medical implants. Their biocompatibility and resistance to corrosion make them suitable for use in medical devices, such as stents and prosthetics.

Medicine: Nickel-tantalum compounds are used in the development of advanced medical imaging techniques, such as magnetic resonance imaging (MRI). Their unique magnetic properties enhance the quality of imaging and improve diagnostic accuracy.

Industry: In industrial applications, nickel-tantalum compounds are used in the production of high-performance alloys, coatings, and electronic components. Their excellent mechanical and thermal properties make them suitable for use in aerospace, automotive, and electronics industries.

Mechanism of Action

The mechanism of action of nickel-tantalum compounds is primarily based on their ability to form stable oxides and their unique electronic properties. The molecular targets and pathways involved include:

Oxidation-Reduction Reactions: Nickel-tantalum compounds can undergo oxidation-reduction reactions, which play a crucial role in their catalytic activity. The ability to switch between different oxidation states allows these compounds to participate in various chemical reactions.

Surface Interactions: The surface properties of nickel-tantalum compounds, such as their high surface area and reactivity, enable them to interact with other molecules and catalyze chemical reactions. These interactions are essential for their applications in catalysis and material science.

Comparison with Similar Compounds

Structural and Phase Equilibria Comparisons

The Ni-Ta system forms solid solutions and intermetallic phases, as described in the phase diagram by Nash and Nash (1984). Key phases include Ni₃Ta (cubic) and NiTa₂ (tetragonal), with phase boundaries influenced by temperature and composition . Comparatively, the Ni-Nb (Nickel-Niobium) system shares structural similarities, as both Ta and Nb (Group V metals) have comparable atomic radii and electronegativities. For example:

- Ni₃Nb (orthorhombic) and Ni₃Ta exhibit analogous phase stability up to 1,200°C .

- Lattice parameter deviations in Ni-Ta alloys (e.g., 3.58–3.62 Å for Ni-rich solid solutions) align closely with Ni-Nb alloys, indicating similar atomic volume effects .

Table 1: Phase Equilibria in Ni-Ta and Ni-Nb Systems

| Phase | Ni-Ta System | Ni-Nb System | Stability Range (°C) |

|---|---|---|---|

| Ni₃M (M=Ta/Nb) | Cubic | Orthorhombic | 800–1,200 |

| NiM₂ | Tetragonal | Hexagonal | 1,000–1,500 |

Physical and Mechanical Properties

- Magnetic and Electrical Behavior : Ni-Ta alloys exhibit paramagnetic susceptibility and resistivity trends mirroring Ni-Nb. For instance, Ta additions reduce Ni’s magnetization (from ~52 emu/g for pure Ni to ~30 emu/g for Ni-10Ta) due to electron localization effects .

- Mechanical Strength : In Ni-base superalloys (e.g., MAR-M247), Ta enhances creep resistance by forming stable TaC carbides at grain boundaries, outperforming Nb-modified versions in high-stress environments .

Table 2: Physical Properties of Ni-Ta vs. Ni-Nb Alloys

| Property | Ni-10Ta Alloy | Ni-10Nb Alloy |

|---|---|---|

| Lattice Parameter (Å) | 3.60 | 3.58 |

| Resistivity (μΩ·cm) | 15.2 | 14.8 |

| Yield Strength (MPa) | 720 | 690 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.